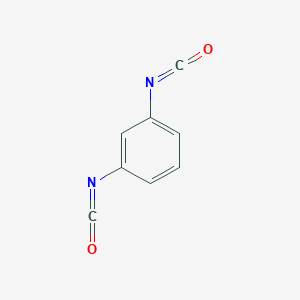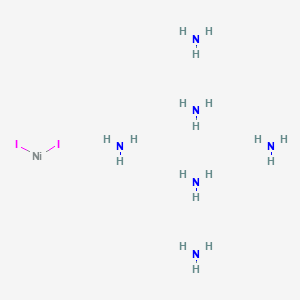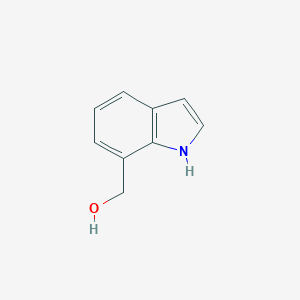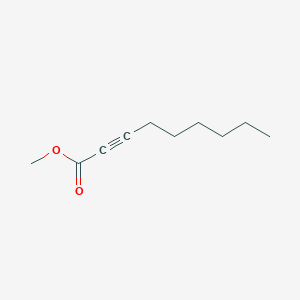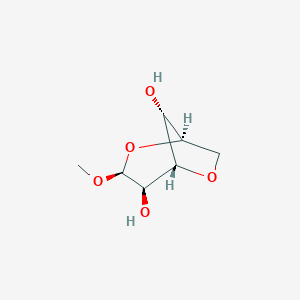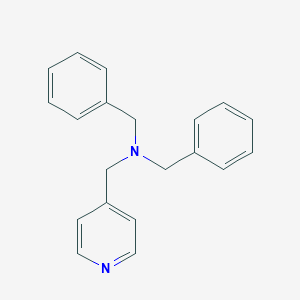
N,N-Dibenzylpyridine-4-methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dibenzylpyridine-4-methylamine, also known as DBPMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBPMA is a tertiary amine that contains a pyridine ring and two benzyl groups. It has been found to exhibit a range of interesting biochemical and physiological effects, which have made it a popular choice for researchers in various fields.
Applications De Recherche Scientifique
N,N-Dibenzylpyridine-4-methylamine has been studied extensively for its potential applications in scientific research. One area of interest is its ability to act as a ligand for various receptors and transporters in the brain. For example, N,N-Dibenzylpyridine-4-methylamine has been found to bind to the sigma-1 receptor, which is involved in a range of physiological processes including pain perception, mood regulation, and drug addiction. N,N-Dibenzylpyridine-4-methylamine has also been shown to interact with the dopamine transporter, which is involved in the regulation of dopamine levels in the brain.
Mécanisme D'action
The exact mechanism of action of N,N-Dibenzylpyridine-4-methylamine is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems in the brain. N,N-Dibenzylpyridine-4-methylamine has been found to increase the release of dopamine and serotonin in certain brain regions, which may contribute to its effects on mood and behavior. Additionally, N,N-Dibenzylpyridine-4-methylamine has been shown to inhibit the reuptake of dopamine and norepinephrine, which could also contribute to its effects on neurotransmitter levels.
Effets Biochimiques Et Physiologiques
N,N-Dibenzylpyridine-4-methylamine has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been shown to have anxiolytic and antidepressant-like effects in animal models, which could make it a potential treatment option for mood disorders. N,N-Dibenzylpyridine-4-methylamine has also been found to have antinociceptive effects, meaning it can reduce pain perception. Additionally, N,N-Dibenzylpyridine-4-methylamine has been shown to have neuroprotective effects, which could make it a potential treatment option for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-Dibenzylpyridine-4-methylamine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been extensively studied, so there is a wealth of information available on its properties and potential applications. However, one limitation of using N,N-Dibenzylpyridine-4-methylamine is that it can be difficult to work with due to its low solubility in water. Additionally, some of its effects on neurotransmitter systems can be complex and difficult to interpret.
Orientations Futures
There are many potential future directions for research on N,N-Dibenzylpyridine-4-methylamine. One area of interest is its potential as a treatment option for mood disorders such as depression and anxiety. Additionally, its neuroprotective effects could make it a potential treatment option for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further research is also needed to fully understand the mechanism of action of N,N-Dibenzylpyridine-4-methylamine and its effects on neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of N,N-Dibenzylpyridine-4-methylamine can be achieved through a number of different methods. One common approach involves the reaction of 4-methylpyridine with benzyl chloride in the presence of a catalyst such as triethylamine. The resulting product is then treated with additional benzyl chloride to yield N,N-Dibenzylpyridine-4-methylamine. Other methods involve the use of different starting materials and reaction conditions, but all ultimately result in the formation of N,N-Dibenzylpyridine-4-methylamine.
Propriétés
Numéro CAS |
14147-07-0 |
|---|---|
Nom du produit |
N,N-Dibenzylpyridine-4-methylamine |
Formule moléculaire |
C20H20N2 |
Poids moléculaire |
288.4 g/mol |
Nom IUPAC |
N-benzyl-1-phenyl-N-(pyridin-4-ylmethyl)methanamine |
InChI |
InChI=1S/C20H20N2/c1-3-7-18(8-4-1)15-22(16-19-9-5-2-6-10-19)17-20-11-13-21-14-12-20/h1-14H,15-17H2 |
Clé InChI |
BPLXDKVKYBVOAB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=NC=C3 |
SMILES canonique |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC3=CC=NC=C3 |
Autres numéros CAS |
14147-07-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






